molecular formula C19H30N2O3S B4157523 4-butyl-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide

4-butyl-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide

Cat. No.: B4157523
M. Wt: 366.5 g/mol
InChI Key: VDTCNNSUNUDGJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide is a useful research compound. Its molecular formula is C19H30N2O3S and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-butylcyclohexanecarboxamide is 366.19771400 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound, also known as N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-butylcyclohexanecarboxamide, primarily targets Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining the pH and fluid balance in the body.

Mode of Action

The compound interacts with its targets through a nucleophilic substitution reaction . It binds to the active site of the enzyme, inhibiting its activity and leading to a decrease in the production of hydrogen ions and bicarbonate ions .

Biochemical Pathways

The inhibition of Carbonic Anhydrase 1 and 2 affects the carbon dioxide transport and pH regulation pathways . This can lead to changes in the acid-base balance in the body, affecting various physiological processes.

Pharmacokinetics

The metabolism and excretion of the compound would depend on various factors, including its chemical structure and the individual’s metabolic rate .

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in the production of hydrogen and bicarbonate ions, leading to changes in the pH and fluid balance in the body . This can affect various physiological processes, including respiration and kidney function.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, a lower pH might enhance the compound’s ability to inhibit Carbonic Anhydrase 1 and 2 . Additionally, the compound’s stability could be affected by temperature and light exposure.

Properties

IUPAC Name

4-butyl-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3S/c1-2-3-4-15-5-9-17(10-6-15)19(22)21-14-13-16-7-11-18(12-8-16)25(20,23)24/h7-8,11-12,15,17H,2-6,9-10,13-14H2,1H3,(H,21,22)(H2,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTCNNSUNUDGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-butyl-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide
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4-butyl-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide
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4-butyl-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide
Reactant of Route 4
4-butyl-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide
Reactant of Route 5
4-butyl-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide
Reactant of Route 6
4-butyl-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide

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